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Compound of Interest

Compound Name: SLC-391

Cat. No.: B10856089 Get Quote

This guide provides a comprehensive comparison of the preclinical and clinical data available

for SLC-391, a selective AXL inhibitor, with a focus on the reproducibility of published findings.

For comparative purposes, data for another well-characterized AXL inhibitor, Bemcentinib

(BGB324), is included. This document is intended for researchers, scientists, and drug

development professionals to facilitate an objective evaluation of SLC-391's performance and

to provide detailed experimental context.

Preclinical Data Comparison
In Vitro Kinase Inhibition
Reproducibility of in vitro kinase inhibition assays is crucial for establishing the potency and

selectivity of a drug candidate. The following table summarizes the reported half-maximal

inhibitory concentration (IC50) values for SLC-391 and Bemcentinib against the AXL kinase

and other related kinases.
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Compound Target Kinase Reported IC50 (nM) Publication

SLC-391 AXL 9.6[1]
Niu et al., Blood

(2021)

TYRO3 42.3[1]
Niu et al., Blood

(2021)

MER 44[1]
Niu et al., Blood

(2021)

Bemcentinib

(BGB324)
AXL 14[2]

Selleck Chemicals

Datasheet

MER

>700 (50-fold

selective over MER)

[2]

Selleck Chemicals

Datasheet

TYRO3

>1400 (100-fold

selective over

TYRO3)[2]

Selleck Chemicals

Datasheet

Note: Direct comparison of IC50 values across different studies should be done with caution

due to potential variations in experimental conditions. The data presented here is compiled

from the available literature.

In Vitro Anti-proliferative Activity
The anti-proliferative effects of SLC-391 have been evaluated in various cancer cell lines.

While specific IC50 values from multiple studies on the same cell lines are not readily available

in the public domain to conduct a direct reproducibility analysis, the available data indicates

activity in the contexts of Acute Myeloid Leukemia (AML), Non-Small Cell Lung Cancer

(NSCLC), and colon carcinoma.
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Cell Line Cancer Type Compound
Reported
Effect

Publication/So
urce

MOLM13, MV4-

11

Acute Myeloid

Leukemia (AML)
SLC-391

Inhibition of cell

growth[1]

Niu et al., Blood

(2021)

Various
NSCLC, CML,

AML
SLC-391

Antiproliferative

activity[3]

ClinicalTrials.gov

NCT03990454

H1299 NSCLC
Bemcentinib

(R428)

IC50 of approx. 4

µM[2]

Selleck

Chemicals

Datasheet

In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are critical for assessing the potential therapeutic efficacy of a drug

candidate. SLC-391 has demonstrated anti-tumor activity in various mouse models.

Cancer Model Dosing Reported Outcome Publication/Source

CT-26 murine colon

carcinoma
50 mg/kg p.o.

Potent efficacy in

inhibiting

AXL/PI3K/AKT-

dependent cell

proliferation and

survival.[4]

The Development of

AXL Inhibitors in Lung

Cancer: Recent

Progress and

Challenges

NSCLC, CML, and

AML models
Not specified

Demonstrated

efficacy[1]

Signalchem

Lifesciences Website

ARK1shSCRM

(Uterine Serous

Cancer)

Not specified

Improved

chemoresponse to

paclitaxel[5]

ResearchGate

Publication

Experimental Protocols
Radiometric Kinase Assay for IC50 Determination (for
SLC-391)
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This protocol is based on the methodology described in the preclinical study by Niu et al.

(2021).[1]

Enzyme and Substrate Preparation: Recombinant human AXL, TYRO3, and MER kinase

domains are expressed and purified. A generic tyrosine kinase peptide substrate is used.

Reaction Mixture: The kinase reaction is performed in a buffer containing ATP (with

[γ-33P]ATP as a tracer), MgCl2, and the kinase and substrate.

Inhibitor Addition: SLC-391 is serially diluted in DMSO and added to the reaction mixture at

various concentrations.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified

time (e.g., 60 minutes).

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is

separated from the unreacted ATP, typically using a phosphocellulose filter membrane. The

amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a

no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter

logistic dose-response curve.
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Preparation

Kinase Reaction Analysis
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Workflow for radiometric kinase assay to determine IC50 values.

Signaling Pathway
SLC-391 functions by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand,

Gas6, to the extracellular domain of AXL induces receptor dimerization and

autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation

triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways,

which are crucial for cell survival, proliferation, and migration. By binding to the ATP-binding

pocket of the AXL kinase domain, SLC-391 prevents its phosphorylation and subsequent

activation, thereby blocking these downstream signals.
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Simplified AXL signaling pathway and the inhibitory action of SLC-391.

Clinical Trial Landscape
SLC-391
SLC-391 has been evaluated in a Phase 1 clinical trial and is currently in a Phase 1b/2 trial.

NCT03990454: A Phase 1, open-label, dose-escalation study to evaluate the safety and

pharmacokinetics of SLC-391 in subjects with solid tumors.[3] This trial's status is listed as
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completed as of June 30, 2023, but the results have not yet been publicly released.[6]

SKYLITE (NCT05860296): An open-label, Phase 1b/2a study of SLC-391 in combination

with pembrolizumab in subjects with advanced or metastatic non-small cell lung cancer

(NSCLC).[5] This trial is currently recruiting.[7]

Bemcentinib (BGB324)
Bemcentinib has a more extensive clinical trial history, with several studies having reported

results.

NCT02922777: A Phase 1 trial of bemcentinib in combination with docetaxel in previously

treated advanced NSCLC. This study demonstrated anti-tumor activity with a manageable

safety profile.[8][9]

NCT03184571: A Phase 2 study of bemcentinib in combination with pembrolizumab in

patients with advanced NSCLC.[7]

Other Trials: Bemcentinib has been investigated in various other trials for different cancer

types, both as a monotherapy and in combination with other agents.

Summary and Conclusion
Based on the available published data, SLC-391 is a potent and selective AXL inhibitor with

demonstrated preclinical activity in various cancer models.[1][3] The in vitro kinase inhibition

data for SLC-391 appears robust, with a clear selectivity profile against related kinases.

However, a comprehensive assessment of the reproducibility of its anti-proliferative and in vivo

efficacy is challenging due to the limited availability of detailed, peer-reviewed quantitative data

from multiple independent studies.

In comparison, Bemcentinib (BGB324) has a more extensive body of published preclinical and

clinical data, which allows for a more thorough evaluation of its performance characteristics.[2]

[8][9]

The ongoing SKYLITE trial of SLC-391 in combination with pembrolizumab will be critical in

establishing its clinical utility.[10][11] Publication of the results from the completed Phase 1 trial
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(NCT03990454) is eagerly awaited by the research community to provide a clearer picture of

SLC-391's safety and efficacy profile in a clinical setting.

For a definitive conclusion on the reproducibility of SLC-391 studies, the release of more

comprehensive, peer-reviewed data from both preclinical and clinical investigations is

necessary. This guide will be updated as new information becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Reproducibility of
Published SLC-391 Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856089#reproducibility-of-published-slc-391-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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